molecular formula C12H15N3O B15218083 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline CAS No. 793646-28-3

3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Cat. No.: B15218083
CAS No.: 793646-28-3
M. Wt: 217.27 g/mol
InChI Key: NIGWVKKWCBOHQV-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a chemical compound that features a substituted aniline structure with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Nickel or other transition metal catalysts.

    Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.

Properties

CAS No.

793646-28-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-methyl-4-[(1-methylimidazol-2-yl)methoxy]aniline

InChI

InChI=1S/C12H15N3O/c1-9-7-10(13)3-4-11(9)16-8-12-14-5-6-15(12)2/h3-7H,8,13H2,1-2H3

InChI Key

NIGWVKKWCBOHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2=NC=CN2C

Origin of Product

United States

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